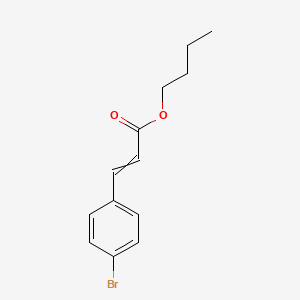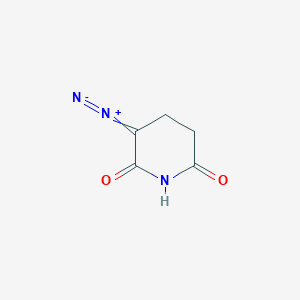
3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate is a heterocyclic compound with notable interest in various scientific fields It is characterized by its unique structure, which includes a diazonium group and a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate can be achieved through various methods. One common approach involves the Michael reaction of 1-cyanoacetyl-3,5-dimethylpyrazole with 3-(2-chlorophenyl)-2-cyanoacrylamide under mild conditions . This method yields the compound as a mixture of cis and trans diastereomers.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Michael reaction conditions to achieve higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate involves its interaction with molecular targets and pathways. The diazonium group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and processes, making the compound useful for studying and manipulating biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-olate
- Diethyl 6-amino-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxylates
- Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate
Uniqueness
3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate is unique due to its diazonium group, which imparts distinct chemical reactivity and potential applications. This sets it apart from other similar compounds that may lack this functional group or have different substituents.
Propiedades
Número CAS |
138647-91-3 |
|---|---|
Fórmula molecular |
C5H5N3O2 |
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
3-diazopiperidine-2,6-dione |
InChI |
InChI=1S/C5H5N3O2/c6-8-3-1-2-4(9)7-5(3)10/h1-2H2,(H,7,9,10) |
Clave InChI |
AXPZVMOYJPRJAD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





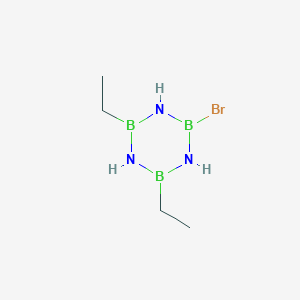
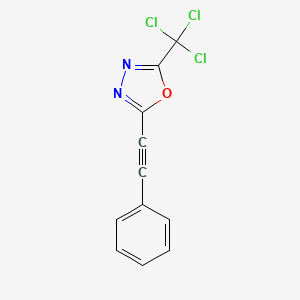
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
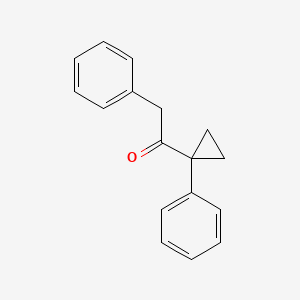

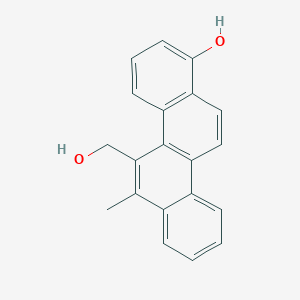

![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)

